An In-depth Technical Guide to Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
An In-depth Technical Guide to Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate, a versatile heterocyclic compound, holds a significant position in modern organic synthesis and medicinal chemistry. Its unique structural framework, featuring a dihydrofuranone ring system, a β-keto ester moiety, and a stereocenter, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
This section details the key physical, chemical, and spectroscopic characteristics of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate.
General Properties
| Property | Value |
| IUPAC Name | ethyl 2-methyl-4-oxofuran-3-carboxylate |
| CAS Number | 3511-34-0 |
| Molecular Formula | C₈H₁₀O₄ |
| Molecular Weight | 170.16 g/mol [1] |
| Appearance | Oil[2] |
| Storage | Room temperature, sealed, dry[3] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), a singlet for the methyl group, and signals corresponding to the protons on the dihydrofuranone ring. The chemical shifts would be influenced by the electronic environment of the keto and ester functionalities.
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¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the ketone and the ester, the carbons of the ethyl group, the methyl group, and the carbons of the heterocyclic ring.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester groups, typically in the region of 1650-1750 cm⁻¹. C-O stretching vibrations of the ether linkage and the ester will also be prominent.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z = 170, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the dihydrofuranone ring.
Synthesis
The synthesis of ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be approached through several synthetic strategies, with the Dieckmann condensation being a prominent and logical route. This intramolecular cyclization of a diester is a powerful tool for the formation of five- and six-membered rings.
Proposed Synthetic Pathway: Intramolecular Dieckmann Condensation
A plausible synthetic route involves the preparation of a suitable diester precursor followed by a base-catalyzed intramolecular cyclization.
Figure 1: Proposed synthetic pathway for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate via Dieckmann condensation.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard Dieckmann condensation procedures. Optimization of reaction conditions would be necessary for achieving high yields.
Step 1: Synthesis of the Diester Precursor
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To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.
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Allow the reaction mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
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Cool the mixture back to 0 °C and add ethyl chloroacetate (1.0 eq) dropwise.
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The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion, monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude diester is purified by column chromatography on silica gel.
Step 2: Intramolecular Dieckmann Condensation
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To a solution of the purified diester (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq).
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The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by TLC.
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After completion, the mixture is cooled to room temperature and acidified with a dilute acid (e.g., 1M HCl).
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The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate, is then purified by vacuum distillation or column chromatography.
Reactivity and Chemical Transformations
The chemical reactivity of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is dictated by the interplay of its functional groups.
Keto-Enol Tautomerism
The β-keto ester functionality allows the molecule to exist in equilibrium between its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the ester group.
Figure 2: Keto-enol tautomerism of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate.
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of acids or bases. The enol form can be trapped or can participate in reactions as a nucleophile.
Reactions at the Carbonyl Group
The ketone at the 4-position can undergo typical carbonyl reactions such as reduction to the corresponding alcohol, reductive amination, and the formation of ketals.
Reactions involving the Ester Group
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols.
Alkylation and Acylation
The enolate, formed by deprotonation of the α-carbon between the two carbonyl groups, can be alkylated or acylated, providing a route to further functionalize the molecule.
Applications in Drug Development and Organic Synthesis
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate serves as a key building block in the synthesis of various biologically active compounds.
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Pharmaceutical Intermediates: It is a valuable precursor for the synthesis of pharmaceuticals, particularly in the development of anticoagulant and anti-inflammatory agents[3]. The dihydrofuranone moiety is a common scaffold in many natural products and synthetic drugs.
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Agrochemicals and Dyes: Its reactivity and stability under various reaction conditions make it useful in the development of agrochemicals and dyes[3].
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Introduction of Furanone Moieties: This compound is commonly employed in organic synthesis to introduce the furanone substructure into more complex molecules, which are often found in bioactive natural products.
Safety and Handling
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is classified as a hazardous substance.
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GHS Hazard Statements: It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].
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Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a synthetically valuable compound with a rich chemistry. Its utility as a building block in the synthesis of pharmaceuticals and other functional molecules is well-recognized. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in research and development. Further exploration of its synthetic potential is likely to lead to the discovery of new and innovative applications.
References
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American Elements. ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. [Link]
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MySkinRecipes. Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. [Link]
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PubChem. Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. [Link]
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PubChem. Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. [Link]
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PubChem. Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate - 6.1 Hazards Identification. [Link]
Sources
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- 2. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
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